molecular formula C9H7ClN2O B12963633 5-Chloro-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde

5-Chloro-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde

Cat. No.: B12963633
M. Wt: 194.62 g/mol
InChI Key: KIILTIAACTZVPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde can be achieved through various methods, including condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . These methods involve the use of different reagents and catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include transition metal catalysts, metal-free oxidants, and photocatalysts . The specific conditions, such as temperature, pressure, and solvent, depend on the desired reaction and product.

Major Products

The major products formed from these reactions vary depending on the specific reaction conditions and reagents used. For example, oxidation reactions may produce carboxylic acids, while substitution reactions may yield various substituted derivatives.

Scientific Research Applications

5-Chloro-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism by which 5-Chloro-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biological activities, such as inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Compounds similar to 5-Chloro-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde include other imidazo[1,2-a]pyridine derivatives, such as:

Uniqueness

What sets this compound apart from similar compounds is its specific substitution pattern, which can influence its reactivity and biological activity. This unique structure allows for targeted applications in various fields of research and industry.

Properties

IUPAC Name

5-chloro-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O/c1-6-7(5-13)12-8(10)3-2-4-9(12)11-6/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIILTIAACTZVPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C(=N1)C=CC=C2Cl)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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